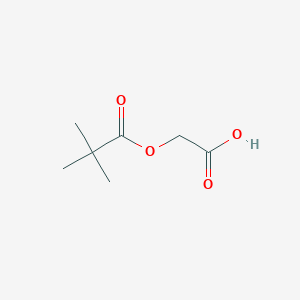

2-(Pivaloyloxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoyloxy)acetic acid |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3,(H,8,9) |

InChI Key |

HDYMMPOYSWJSQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCC(=O)O |

Origin of Product |

United States |

Contextualization Within Carboxylic Acid Derivatives and Ester Chemistry

2-(Pivaloyloxy)acetic acid belongs to the broad class of compounds known as carboxylic acid derivatives. In this family of molecules, the hydroxyl (-OH) group of a carboxylic acid is replaced by another substituent. libretexts.org Specifically, this compound is an acyloxyacetic acid, which is a type of ester.

The structure features an acetic acid core where one of the alpha-hydrogens is substituted with a pivaloyloxy group (-O-C(=O)C(CH₃)₃). This group is the ester formed from pivalic acid (also known as 2,2-dimethylpropanoic acid) and glycolic acid (2-hydroxyacetic acid). The defining characteristic of the pivaloyl (or pivaloyl) group is its bulky tertiary butyl (t-butyl) moiety. This steric bulk is a critical feature that significantly influences the compound's reactivity. smolecule.com In ester chemistry, bulky groups near the carbonyl carbon can sterically hinder the approach of nucleophiles, which can increase the stability of the ester linkage towards hydrolysis by enzymes like esterases. smolecule.comnih.gov This principle is fundamental to its application in designing molecules with controlled stability.

Overview of Dual Ester and Carboxylic Acid Functionality

The chemical nature of 2-(pivaloyloxy)acetic acid is dictated by the presence of both a terminal carboxylic acid group and an internal ester linkage. This dual functionality allows it to participate in a diverse range of chemical transformations, acting as both a nucleophile and an electrophile precursor.

Carboxylic Acid Moiety : The free carboxylic acid group (-COOH) is acidic and can undergo typical reactions of this functional class. It can be deprotonated by a base to form a carboxylate salt, or it can be converted into other carboxylic acid derivatives such as esters (through reaction with an alcohol), amides (through reaction with an amine), or acid halides. libretexts.org

Ester Moiety : The ester group (-O-C=O-) is susceptible to nucleophilic acyl substitution. A key reaction is hydrolysis, which occurs under either acidic or basic conditions, to cleave the ester bond and yield pivalic acid and glycolic acid. smolecule.com This reactivity is central to its use in prodrug strategies, where the ester is designed to be cleaved in vivo to release an active substance. smolecule.comusbio.net

The interplay between these two groups defines the compound's utility as a synthetic intermediate.

| Functional Group | Key Chemical Reactions | Synthetic Relevance |

| Carboxylic Acid (-COOH) | Esterification, Amide formation, Salt formation, Reduction | Allows for covalent attachment to other molecules (e.g., alcohols, amines). |

| Ester (-O-C=O-) | Hydrolysis (acid or base-catalyzed) | Enables its use as a cleavable linker or a prodrug moiety that can be removed under specific physiological conditions. smolecule.com |

Significance As a Synthetic Intermediate and Building Block in Organic Chemistry Research

Direct Esterification Approaches Utilizing Pivaloylating Reagents

Direct esterification represents a primary and straightforward strategy for the synthesis of this compound. This approach involves the direct reaction of a carboxylic acid with an alcohol or a derivative, in this case, the esterification of the hydroxyl group of hydroxyacetic acid (glycolic acid) with a pivaloylating agent.

Esterification of Hydroxyacetic Acid (Glycolic Acid) with Pivaloyl Halides

The use of pivaloyl halides, particularly pivaloyl chloride, is a common method for the synthesis of this compound. This acylation reaction is typically performed under basic conditions. smolecule.com The reaction involves the nucleophilic attack of the hydroxyl group of glycolic acid on the electrophilic carbonyl carbon of pivaloyl chloride. A base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction towards completion. mdpi.com The selection of the base and solvent system is crucial to optimize the reaction yield and minimize side reactions.

A general reaction scheme is as follows: HOCH₂COOH + (CH₃)₃CCOCl → (CH₃)₃CCOOCH₂COOH + HCl

This method is advantageous due to the high reactivity of acid halides, which often leads to high yields and relatively short reaction times.

Reaction of Hydroxyacetic Acid with Pivalic Anhydride (B1165640) under Catalysis

Pivalic anhydride serves as another effective pivaloylating agent for the synthesis of this compound. This reaction is an example of alcoholysis of an anhydride. libretexts.org The process generally requires a catalyst to enhance the reaction rate. organic-chemistry.org Common catalysts include both acid and base catalysts. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. researchgate.net

The reaction proceeds via the nucleophilic attack of the hydroxyl group of glycolic acid on one of the carbonyl carbons of pivalic anhydride. This results in the formation of this compound and pivalic acid as a byproduct.

The general reaction is: HOCH₂COOH + ((CH₃)₃CCO)₂O → (CH₃)₃CCOOCH₂COOH + (CH₃)₃CCOOH

Bismuth(III) triflate (Bi(OTf)₃) has also been reported as a mild and effective catalyst for the acylation of alcohols with pivalic anhydride. organic-chemistry.org This catalyst is particularly useful for sterically hindered alcohols and less reactive anhydrides. organic-chemistry.org

| Pivaloylating Reagent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|

| Pivaloyl Chloride | Pyridine, Triethylamine | High reactivity, often results in high yields. Generates HCl as a byproduct requiring neutralization. | mdpi.com |

| Pivalic Anhydride | DMAP, Bi(OTf)₃, Phosphoric Acid | Requires a catalyst. Pivalic acid is the byproduct. Milder conditions can be employed. | organic-chemistry.orgresearchgate.net |

Exploration of Green Chemistry Principles in Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. bdu.ac.inacs.org For the synthesis of this compound, this involves exploring alternative solvents, catalysts, and reaction conditions that reduce waste and energy consumption. rsc.orgsrmap.edu.in

One approach is the use of solvent-free reaction conditions. For example, a simple and efficient protocol for the pivaloylation of alcohols has been developed without the use of a catalyst under solvent-free conditions, offering short reaction times and high yields. organic-chemistry.org Another green approach involves the use of recyclable catalysts. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of alcohols. organic-chemistry.org The use of solid acid catalysts is also a promising avenue, as they can be easily separated from the reaction mixture and potentially reused. science.gov

Furthermore, the principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are central to green chemistry. acs.org In this context, the reaction with pivalic anhydride can be seen as more atom-economical than the one with pivaloyl chloride, as the byproduct, pivalic acid, can potentially be recovered and reused.

Indirect Synthetic Pathways via Precursor Modification

Indirect synthetic pathways offer alternative routes to this compound, often involving the modification of a precursor molecule that already contains a portion of the target structure.

Oxidative Transformations to Introduce the Carboxylic Acid Moiety

This strategy involves starting with a precursor that contains the pivaloyloxy-methyl group and then introducing the carboxylic acid functionality through an oxidation reaction. For instance, a precursor like 2-(pivaloyloxy)ethanol could be oxidized to yield this compound. Various oxidizing agents can be employed for the conversion of a primary alcohol to a carboxylic acid. However, the choice of oxidant must be compatible with the ester group to avoid its hydrolysis.

While direct oxidation of ethanol (B145695) to acetic acid is a known industrial process, the selective oxidation of a pivaloyloxy-substituted ethanol to the corresponding carboxylic acid requires careful selection of reaction conditions to prevent cleavage of the ester bond. google.comijsred.com

Derivatization from α-Haloacetic Acid Derivatives

Another indirect route involves the nucleophilic substitution of an α-haloacetic acid derivative with a pivalate (B1233124) salt. sit.edu.cn For example, the reaction of a salt of pivalic acid, such as sodium pivalate, with an ester of bromoacetic acid, like ethyl bromoacetate, would yield ethyl 2-(pivaloyloxy)acetate. Subsequent hydrolysis of the ethyl ester would then produce the desired this compound.

The reaction is as follows: (CH₃)₃CCOONa + BrCH₂COOC₂H₅ → (CH₃)₃CCOOCH₂COOC₂H₅ + NaBr (CH₃)₃CCOOCH₂COOC₂H₅ + H₂O → (CH₃)₃CCOOCH₂COOH + C₂H₅OH

This method is advantageous as it utilizes readily available starting materials. nih.gov The synthesis of various phenoxyacetic acid derivatives has been achieved through the reaction of a phenoxide with ethyl bromoacetate, followed by hydrolysis, demonstrating the feasibility of this synthetic strategy. mdpi.com

| Precursor | Key Transformation | Reagents | Reference |

|---|---|---|---|

| 2-(Pivaloyloxy)ethanol | Oxidation of primary alcohol | Various oxidizing agents (compatibility with ester required) | google.comijsred.com |

| α-Haloacetic acid ester (e.g., Ethyl bromoacetate) | Nucleophilic substitution followed by hydrolysis | Pivalate salt (e.g., Sodium pivalate), followed by acid/base hydrolysis | sit.edu.cnnih.govmdpi.com |

Reaction Condition Optimization and Process Intensification in Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound and its analogues is a focal point for optimization studies aimed at improving reaction efficiency, yield, and purity. Research efforts concentrate on fine-tuning reaction parameters and implementing process intensification techniques to create more sustainable and effective synthetic routes.

Optimization typically involves a systematic variation of catalysts, solvents, temperature, and reactant concentrations. For instance, the synthesis of pivaloyloxy-containing molecules often requires careful consideration of steric effects from the bulky pivaloyl group, which can hinder reaction rates. smolecule.com This may necessitate the use of strong base catalysts and elevated temperatures, sometimes between 50–100°C, to achieve desired outcomes. smolecule.com

In the synthesis of related complex molecules, such as N-(pivaloyloxy)alkoxy-carbonyl prodrugs, specific conditions have been developed, including the use of diisopropylethylamine (DIPEA) with pivalic acid at temperatures of 60–70°C. nih.gov The choice of the pivalate salt, such as potassium, silver, or mercury(II) salts, has also been explored to facilitate specific reaction steps. nih.gov The following tables summarize findings from optimization studies on analogous esterification and acylation reactions, providing a framework for optimizing the synthesis of this compound.

Data on Reaction Condition Optimization

The selection of an appropriate catalyst and solvent system is paramount for maximizing product yield and minimizing reaction time. The following table illustrates the impact of different catalysts on the esterification of acetic acid, a reaction analogous to the formation of this compound.

Table 1: Catalyst Optimization for Acetic Acid Esterification

| Catalyst | Reactants | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| None (Blank Test) | Acetic Acid, n-butanol | 373 K (100°C) | ~20 | mdpi.com |

| SBA-15 (Support) | Acetic Acid, n-butanol | 373 K (100°C) | ~20 | mdpi.com |

| TPS/SBA-15-10 | Acetic Acid, n-butanol | 373 K (100°C) | 76 | mdpi.com |

| None (Blank Test) | Acetic Acid, n-hexanol | 373 K (100°C) | ~20 | mdpi.com |

| TPS/SBA-15-10 | Acetic Acid, n-hexanol | 373 K (100°C) | 72 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Similarly, optimizing the reaction medium and temperature is crucial. A study on the synthesis of quinazolinone derivatives demonstrated that conducting the reaction with neat hydrazine (B178648) hydrate (B1144303) at 150°C, without any solvent, provided the highest yield in the shortest time. niscpr.res.in This highlights how eliminating solvents and increasing temperature can be effective optimization strategies.

Process Intensification in Synthesis

Process intensification aims to develop safer, more energy-efficient, and environmentally benign chemical processes. frontiersin.orgresearchgate.net In the context of synthesizing this compound and its analogues, this involves shifting from traditional batch processes to more advanced methods. cetjournal.it

Key process intensification techniques include:

Continuous Flow Synthesis: Replacing conventional batch reactors with continuous-flow systems, such as tubular or continuous stirred-tank reactors (CSTRs), can improve heat exchange efficiency, enhance safety by reducing reactant hold-up, and allow for better process control. frontiersin.orgcetjournal.it This "shift to continuous" is a primary strategy for intensifying production. cetjournal.it

Alternative Energy Sources: The use of microwave (MW) or ultrasound (US) energy can significantly accelerate reaction kinetics, often leading to higher yields in shorter times and under milder conditions. frontiersin.org For example, MW-assisted reactions can sometimes be performed without a solvent, which drastically improves the environmental profile of the synthesis. frontiersin.org

Solvent Reduction: High-dilution recipes are often used in batch reactors for safety, particularly with highly exothermic reactions. cetjournal.it Process intensification efforts focus on drastically reducing the amount of solvent, which in turn reduces energy consumption for heating, cooling, and separation, and minimizes waste. cetjournal.it

The following table outlines various process intensification strategies and their potential benefits for the synthesis of fine chemicals like this compound.

Table 2: Process Intensification Techniques and Benefits

| Technique | Description | Potential Benefits | Reference |

|---|---|---|---|

| Continuous Flow Reactors | Use of tubular or CSTR systems instead of batch reactors. | Improved safety, better heat and mass transfer, reduced investment costs, easier scale-up. | frontiersin.orgcetjournal.it |

| Microwave (MW) Heating | Application of dielectric heating to drive reactions. | Rapid reaction rates, reduced side reactions, potential for solvent-free conditions. | frontiersin.org |

| Ultrasonic (US) Agitation | Use of acoustic cavitation to enhance mixing and reaction rates. | Increased reaction kinetics, improved yields. | frontiersin.org |

| Reduced Solvent Volume | Increasing reactant concentration by minimizing or eliminating solvents. | Lower energy consumption, reduced waste, increased environmental sustainability. | cetjournal.it |

This table is interactive. Click on the headers to sort the data.

By systematically optimizing reaction conditions and adopting modern process intensification technologies, the laboratory-scale synthesis of this compound and its analogues can be made significantly more efficient, safer, and sustainable.

Hydrolytic Stability and Decomposition Pathways of the Pivaloyloxy Ester

The hydrolysis of the ester bond in this compound to yield pivalic acid and glycolic acid is a key decomposition pathway. The rate of this cleavage is highly dependent on the pH of the medium and is significantly influenced by the steric properties of the pivaloyl group.

The hydrolysis of pivaloyloxy esters is subject to both acid and base catalysis. Under basic or neutral conditions (pH > 7), hydrolysis is often facilitated by hydroxide (B78521) ions or enzymatic activity. Under acidic conditions (pH < 3), the reaction is catalyzed by hydronium ions. lookchem.comlibretexts.org The kinetics of hydrolysis for pivaloyloxy-containing compounds, such as certain prodrugs, have been studied to understand their stability.

For instance, studies on sterically hindered prodrug esters like cefetamet (B193807) pivoxil in phosphate (B84403) buffer (pH 7.4) show that hydrolysis proceeds steadily. asm.org The decomposition kinetics of similar esters have been monitored over various pH ranges, revealing that the rate of hydrolysis is significantly influenced by the pH. lookchem.com Pivalate esters are generally recognized for their stability compared to other acyl esters like acetates and benzoates. wikipedia.orghighfine.com

The table below presents representative kinetic data for the hydrolysis of pivaloyloxy-containing esters under different pH conditions, illustrating the general stability profile.

Table 1: Representative Hydrolysis Kinetic Data for Pivaloyloxy Esters

| Compound Type | Condition | pH | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|---|

| Cefetamet pivoxil | Phosphate Buffer | 7.4 | ~2.9 x 10⁻¹ h⁻¹ | ~2.4 h | asm.org |

| N-Aryl Pivaloyloxy Ester | Aqueous Solution | 3.0-8.0 | pH-dependent | - | lookchem.com |

| Pivalate Ester (General) | Aqueous Solution | <1, 100°C | Slow | - | organic-chemistry.org |

Note: Data is derived from studies on structurally related pivaloyloxy esters to illustrate the typical behavior. Rate constants and half-lives are highly substrate-specific.

The tert-butyl substituent of the pivaloyl group creates significant steric hindrance around the ester's carbonyl carbon. This steric bulk physically impedes the approach of nucleophiles, such as water or hydroxide ions, which are necessary for initiating hydrolytic cleavage. wikipedia.orgbeilstein-journals.org This protective effect is a hallmark of pivaloyl esters and is the primary reason for their enhanced stability compared to less hindered esters like acetates or benzoates. wikipedia.orghighfine.com

The general order of ester stability towards nucleophilic attack is: Pivaloyl > Benzoyl > Acetyl > Chloroacetyl. wikipedia.org This stability means that the cleavage of a pivaloyl group often requires more forcing or harsh reaction conditions, such as elevated temperatures or the use of strong acids or bases, compared to other common ester protecting groups. beilstein-journals.org This property is synthetically useful, allowing for the selective removal of other ester groups while leaving the pivaloyl group intact. highfine.com In enzymatic systems, the steric bulk also hinders access by esterases, leading to prolonged stability in biological media. smolecule.com

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes reactions typical of its class, including esterification, amidation, and salt formation. msu.eduwikipedia.org

As a typical carboxylic acid, this compound can be converted into a variety of other esters and amides.

Esterification: The reaction of this compound with an alcohol under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid) yields a new ester. This is a reversible equilibrium-driven process known as Fischer esterification. msu.edu

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it leads to an acid-base reaction forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org To facilitate amide formation, the carboxylic acid must first be "activated." This is typically achieved using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon and form the amide bond. khanacademy.org Alternatively, the carboxylic acid can be converted to a more reactive derivative like an acyl chloride first. libretexts.org

The acidic proton of the carboxylic acid group readily reacts with bases to form carboxylate salts. This is a fundamental acid-base reaction. wikipedia.orglibretexts.org Common bases used for this transformation include sodium hydroxide, sodium carbonate, and sodium bicarbonate. libretexts.org

Reaction with a strong base like sodium hydroxide results in the formation of sodium 2-(pivaloyloxy)acetate.

Upon deprotonation, the resulting carboxylate anion is stabilized by resonance. The negative charge is delocalized across both oxygen atoms and the carbonyl carbon, meaning the two carbon-oxygen bonds become equivalent in length and strength. libretexts.org This resonance stabilization makes the carboxylate anion a good nucleophile. msu.edu The increased nucleophilicity of the carboxylate anion allows it to participate in reactions such as SN2 substitution with alkyl halides to form esters. msu.edu

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The ease with which this occurs is highly dependent on the molecular structure. The most well-known examples involve the thermal decarboxylation of β-keto acids and malonic acids, which proceed through a stable, cyclic six-membered transition state. masterorganicchemistry.com

This compound is an α-acyloxyacetic acid, not a β-keto acid. It lacks the β-carbonyl group necessary to form the low-energy cyclic transition state required for facile thermal decarboxylation. masterorganicchemistry.com Therefore, simple heating of this compound does not typically result in the loss of CO₂.

Decarboxylation of this type of compound generally requires specific and often harsh conditions, such as oxidative decarboxylation. msu.eduorganic-chemistry.orgchemrevlett.com These reactions proceed through different mechanisms, often involving radical intermediates or metal catalysis, rather than the concerted pericyclic mechanism seen in β-keto acids.

Investigating Potential Intramolecular Interactions and Rearrangements

The structure of this compound, featuring a flexible ester linkage and a bulky tert-butyl group, allows for potential intramolecular interactions and rearrangements that could influence its reactivity and stability. While specific studies on rearrangements of this compound itself are not prominent, analysis of related structures provides insight into plausible transformations.

Intramolecular Interactions: The proximity of the pivaloyloxy group to the carboxylic acid moiety could lead to through-space interactions. The bulky pivaloyl group might sterically hinder the approach of reagents to the carboxylic acid or the α-carbon. Furthermore, the oxygen atoms of the ester and carboxyl groups could participate in intramolecular hydrogen bonding in specific conformations, potentially influencing the molecule's acidity and reactivity profile.

Potential Intramolecular Rearrangements: Rearrangements involving acyloxy groups are well-documented in organic chemistry. One relevant example from the literature involves the rhodium-catalyzed Lossen rearrangement of N-(pivaloyloxy)benzamide derivatives, where the pivaloyloxy group acts as a leaving group in a rearrangement that ultimately forms an isocyanate intermediate. whiterose.ac.uk This highlights the ability of the pivaloyloxy moiety to participate in complex reaction cascades.

Another class of related transformations is the HERON (Heteroatom Rearrangement on Nitrogen) reaction, observed in N-acyloxy-N-alkoxyamides. researchgate.netresearchgate.net This reaction involves the migration of an anomerically destabilized substituent from nitrogen to the amide carbonyl carbon. researchgate.net While the substrate is different, these studies demonstrate the migratory aptitude of acyloxy groups under certain electronic conditions, suggesting that a 1,2-acyloxy shift in intermediates derived from this compound, although likely requiring significant activation, cannot be entirely ruled out under specific thermal or catalytic conditions.

A semi-pinacol rearrangement has been reported where an epoxide was treated with acetic acid, leading to a ring contraction. rsc.org This indicates that under acidic conditions, which are relevant for this compound, acyloxy groups can be involved in skeletal rearrangements of reaction intermediates.

| Rearrangement Type | Relevant Example System | Role of Pivaloyloxy/Acyloxy Group | Potential Relevance to this compound | Reference |

|---|---|---|---|---|

| Lossen Rearrangement | N-(Pivaloyloxy)benzamides | Acts as an efficient leaving group to initiate rearrangement. | Demonstrates the lability of the pivaloyloxy group in catalytic cycles. | whiterose.ac.uk |

| HERON Reaction | N-Acyloxy-N-alkoxyamides | An acyloxy group migrates from a heteroatom to a carbonyl carbon. | Suggests the possibility of intramolecular acyloxy migration in activated intermediates. | researchgate.netresearchgate.net |

| Semi-Pinacol Rearrangement | Epoxide rearrangement with acetic acid | The carboxylate can influence the outcome of carbocation rearrangements. | Indicates that the molecule could participate in rearrangements of intermediates formed during other reactions. | rsc.org |

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The structural features of 2-(Pivaloyloxy)acetic acid lend themselves to the synthesis of complex organic structures through various modern synthetic methodologies.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. mdpi.commdpi.com Prominent examples include the Passerini and Ugi reactions, which are invaluable for creating diverse molecular libraries for drug discovery. nih.govwikipedia.orgmdpi.com

The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org In this context, this compound could theoretically serve as the carboxylic acid component, introducing the pivaloyloxy group into the final structure. While the direct application of this compound in this capacity is not extensively documented in dedicated studies, the general mechanism of the Passerini reaction allows for a wide variety of carboxylic acids to be used. organic-chemistry.orgnih.gov

Similarly, MCRs are powerful tools for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govbeilstein-journals.orgnih.gov Acetic acid is often used as a catalyst and solvent in such syntheses. mdpi.combeilstein-journals.org Although specific examples detailing the use of this compound as a primary building block in MCR-driven heterocycle synthesis are not prominent, its structural elements are relevant to synthetic strategies.

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental for forming carbon-carbon bonds, often employing palladium catalysts. mdpi.comyoutube.comcetjournal.it These reactions are crucial for synthesizing complex molecules, including pharmaceuticals and natural products. mdpi.com While direct participation of this compound as a coupling partner in these reactions is not a common application, the broader class of pivalates has been utilized. For instance, aryl pivalates can act as coupling partners in Suzuki-Miyaura reactions. This indicates the potential for related pivaloyl-containing structures to be integrated into cross-coupling schemes.

Tandem reactions, also known as cascade reactions, involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency and atom economy. While specific tandem reactions initiated by this compound are not widely reported, the principles of tandem catalysis show the potential for complex transformations involving related functional groups.

Design Principles in Biologically Active Molecule Precursors (Focus on Chemical Strategy)

A primary application of the this compound framework is in the design of prodrugs, where the pivaloyloxymethyl (POM) group is attached to a parent drug molecule to overcome pharmaceutical challenges.

This strategy has been successfully applied to nucleoside monophosphates, which are highly charged and cannot easily cross cell membranes. By masking the phosphate (B84403) group with POM esters, neutral, more lipophilic prodrugs are created. These prodrugs can enter the cell, where they are subsequently metabolized to release the active nucleoside monophosphate.

A notable example is the development of "POMtides," which are hybrid prodrugs combining a pivaloyloxymethyl (POM) group and an aryl motif to mask a nucleoside monophosphate. cardiff.ac.uk This design renders the molecule neutral at physiological pH, improving its lipophilicity compared to the parent nucleoside. cardiff.ac.uk Similarly, tris-pivaloyloxymethyl (tris-POM) prodrugs of phosphinophosphonates have been shown to dramatically enhance cellular potency by over 600-fold compared to the unprotected parent compound, demonstrating the effectiveness of this chemical strategy. acs.orgnih.gov

Table 1: Enhancement of Cellular Activity with POM Prodrugs

| Compound Type | Example | Cellular Potency (EC50) | Fold Improvement |

|---|---|---|---|

| Phosphinophosphonate | Parent Compound | 26 µM | - |

| Tris-POM Prodrug | Prodrug of Parent | 0.041 µM | >600x |

Data sourced from studies on butyrophilin activation. nih.gov

The effectiveness of the POM prodrug strategy relies on the chemical lability of the pivaloyloxy-based linker. The ester bond within the POM group is designed to be stable in the bloodstream but susceptible to cleavage by intracellular enzymes, particularly esterases.

Upon entering the cell, esterases hydrolyze the pivaloyl ester, initiating a chemical cascade that ultimately releases the active drug, along with pivalic acid and formaldehyde (B43269) as byproducts. researchgate.net This enzymatic cleavage ensures that the active drug is released at the site of action, minimizing systemic exposure and potential side effects. The pivaloyloxymethyl group is therefore a classic example of a biolabile, enzymatically cleavable linker designed for targeted intracellular drug delivery. nih.gov This approach has been extensively used in the development of prodrugs for antiviral and anticancer nucleoside analogues. cardiff.ac.uk

Precursor for Advanced Chemical Reagents and Auxiliaries

Beyond its direct role in modifying drug molecules, the pivaloyloxy moiety is a precursor for synthesizing advanced chemical reagents and auxiliaries essential for complex organic synthesis.

A prime example is in the field of oligonucleotide synthesis. The chemical synthesis of RNA is a challenging endeavor that requires effective protecting groups for the 2'-hydroxyl function of the ribonucleosides. The pivaloyloxymethyl (PivOM) group has been developed as a highly effective 2'-O-protecting group. nih.govnih.gov

The synthesis of the necessary reagents, specifically 2'-O-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites, relies on the introduction of the PivOM group. nih.gov This is accomplished using a reagent like pivaloyloxymethyl chloride (PivOM-Cl), which is conceptually derived from this compound. The resulting phosphoramidites are key building blocks used in automated solid-phase oligonucleotide synthesis. umich.edusigmaaldrich.com A major advantage of the PivOM group is its lability under standard basic conditions used for deprotection, which simplifies the entire RNA synthesis process, making it nearly as straightforward as DNA synthesis. nih.gov Pivaloyl chloride itself is also a versatile acylating reagent used in the production of various pharmaceuticals and agrochemicals. atamanchemicals.com

Synthesis of Other Acylals or Protecting Group Derivatives

There is no readily available scientific literature detailing the use of this compound as a reagent for the synthesis of other acylals or for the introduction of pivaloyl-based protecting groups. While the pivaloyl (Piv) group itself is a common protecting group for alcohols, typically introduced using pivaloyl chloride or pivaloic anhydride (B1165640), the utility of this compound for this purpose is not documented in the reviewed sources.

Application in the Synthesis of Chiral Compounds

No specific applications of this compound in the synthesis of chiral compounds have been identified in the surveyed literature. Methodologies for producing chiral acids often involve asymmetric hydrogenation or the use of chiral auxiliaries with other classes of compounds, but examples involving this compound are not found.

Computational and Theoretical Investigations of 2 Pivaloyloxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of 2-(Pivaloyloxy)acetic acid. These methods solve the Schrödinger equation, or its approximations, to provide insights into molecular behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the conformational preferences of flexible molecules like this compound, which has several rotatable bonds.

A DFT study would involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those around the C-O-C ester linkage and the C-C bond of the acetic acid moiety. For each conformation, the geometry is optimized to find the lowest energy structure. The relative energies of these optimized conformers reveal their thermodynamic stability.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~180 | ~60 | 0.00 |

| Local Minimum 1 | ~60 | ~180 | 1.25 |

| Local Minimum 2 | ~-60 | ~60 | 2.10 |

| Transition State | ~0 | ~120 | 4.50 |

*Dihedral angle defined by the O=C-O-C atoms of the ester group. **Dihedral angle defined by the O-C-C=O atoms of the acetic acid group.

These calculations can identify the most stable conformer (the global minimum) and other low-energy structures (local minima) that may be populated at room temperature. The energy barriers between these conformers can also be calculated, providing information on the dynamics of conformational change.

Ab Initio Calculations of Molecular Orbitals and Reactivity Indices

Ab initio methods, which are based on first principles without empirical parameterization, provide a detailed picture of the electronic structure. Calculations such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2) can be used to determine the energies and shapes of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For an ester like this compound, the HOMO is typically localized on the oxygen atoms, while the LUMO is often centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack.

From the molecular orbital energies, various reactivity indices can be calculated:

Ionization Potential: The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity: The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2).

Electronegativity (χ): The ability to attract electrons (χ ≈ -(EHOMO + ELUMO)/2).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediate species, and determining the energetics of transition states.

Transition State Analysis for Hydrolysis and Esterification

The hydrolysis of this compound (the reverse of its formation via esterification) is a key reaction. Computational modeling can elucidate the mechanism, which typically proceeds via a tetrahedral intermediate.

Using methods like DFT, a transition state search can be performed to locate the highest energy point along the reaction coordinate. For the base-catalyzed hydrolysis, this would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The calculation would yield the geometry of the transition state and its activation energy, which is the energy barrier that must be overcome for the reaction to occur. Vibrational frequency analysis is then used to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the bond-breaking/bond-forming process.

Table 2: Hypothetical Calculated Activation Energies for Hydrolysis

| Reaction | Catalyst | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrolysis | OH⁻ | B3LYP/6-31G* | PCM (Water) | 15.8 |

Solvation Effects on Reaction Pathways

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's energy and geometry.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation around the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately modeling reaction pathways, especially for reactions in protic solvents like water.

For the hydrolysis of this compound, including explicit water molecules could show how they stabilize the charged transition state through hydrogen bonding, thereby lowering the activation energy compared to the gas phase.

Structure-Reactivity and Structure-Property Relationships (Focus on Chemical Aspects)

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish Structure-Reactivity and Structure-Property Relationships (SAR/SPR).

For example, one could computationally investigate a series of related compounds where the pivaloyl group is replaced with other acyl groups (e.g., acetyl, benzoyl). By calculating the charge on the carbonyl carbon or the LUMO energy for each compound, a correlation could be established with the calculated activation energy for hydrolysis. This would demonstrate how the electronic nature of the substituent influences the electrophilicity of the carbonyl group and, consequently, the rate of nucleophilic attack. Such studies can predict the reactivity of new, yet-to-be-synthesized compounds and guide the design of molecules with desired properties, such as specific hydrolysis rates.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex intermolecular interactions of this compound with its environment at an atomistic level. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. By analyzing the trajectories of molecules, researchers can gain detailed insights into the nature, strength, and dynamics of non-covalent interactions that dictate the compound's macroscopic properties and biological behavior.

Due to the absence of direct MD simulation studies specifically targeting this compound in the available literature, this section draws upon computational investigations of analogous compounds containing carboxylic acid, ester, and pivaloyl functionalities. The principles and findings from these related studies provide a robust framework for understanding the probable intermolecular interaction profile of this compound in various environments, such as in aqueous solution or in proximity to biological macromolecules.

The primary intermolecular forces at play for this compound include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The ester group, particularly the carbonyl oxygen, acts as a hydrogen bond acceptor. The bulky and hydrophobic tert-butyl group of the pivaloyl moiety primarily engages in weaker van der Waals interactions.

MD simulations can quantify these interactions by calculating parameters such as radial distribution functions (RDFs), interaction energies, and hydrogen bond lifetimes. For instance, simulations of carboxylic acids in aqueous solution reveal the formation of strong hydrogen bonds between the acid's hydroxyl group and water molecules. Similarly, the carbonyl oxygens of both the carboxylic acid and ester groups are expected to form hydrogen bonds with water.

In a biological context, such as the interaction with a hydrolyzing enzyme like carboxylesterase, MD simulations can be employed to understand the binding process that precedes the cleavage of the ester bond. These simulations can identify key amino acid residues in the enzyme's active site that form favorable interactions with the substrate. The pivaloyl group, for example, might fit into a hydrophobic pocket of the enzyme, while the carboxylic acid moiety could interact with charged or polar residues at the entrance of the active site.

A hypothetical MD simulation of this compound in a water box would likely reveal a dynamic network of hydrogen bonds. The following table presents plausible data that could be extracted from such a simulation, based on typical values for similar functional groups found in the literature.

| Interacting Atoms | Type of Interaction | Average Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Carboxyl -OH --- Water Oxygen | Hydrogen Bond (Donor) | 1.8 | -5.5 |

| Carboxyl C=O --- Water Hydrogen | Hydrogen Bond (Acceptor) | 2.0 | -4.0 |

| Ester C=O --- Water Hydrogen | Hydrogen Bond (Acceptor) | 2.1 | -3.5 |

| Pivaloyl Methyl H --- Water Oxygen | van der Waals | 3.5 | -0.5 |

Furthermore, analysis of the conformational dynamics of the molecule itself is a key aspect of MD simulations. For carboxylic acids, the syn and anti conformations of the O=C-O-H dihedral angle have different stabilities depending on the environment. While the syn conformation is often more stable in the gas phase, the energy difference can be smaller in a polar solvent like water. MD simulations can quantify the free energy landscape of this conformational change.

The following table summarizes the key types of intermolecular interactions that would be investigated for this compound and the typical findings expected from MD simulations.

| Interaction Type | Molecular Moiety Involved | Potential Interaction Partner | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Water, Polar Amino Acids | High |

| Dipole-Dipole | Ester Group (-COO-) | Water, Polar Amino Acids | Moderate |

| van der Waals (Hydrophobic) | Pivaloyl Group (-C(CH₃)₃) | Water, Nonpolar Amino Acids | Moderate |

Advanced Analytical Derivatization Strategies for Research Characterization

Derivatization for Enhanced Spectroscopic Characterization (e.g., NMR, High-Resolution MS)

Chemical derivatization of the carboxylic acid moiety in 2-(pivaloyloxy)acetic acid can significantly improve its characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

For NMR spectroscopy , esterification of the terminal carboxylic acid can lead to more defined signals and can be used to probe intermolecular interactions. The ¹³C chemical shift of the carboxylic acid carbon is a particularly sensitive probe for determining isomeric dimer structures and studying hydrogen bonding. nih.gov Derivatization alters the electronic environment of nearby protons and carbons, providing clearer structural information. For instance, converting the carboxylic acid to a methyl or ethyl ester would introduce new, distinct signals in the ¹H and ¹³C NMR spectra and shift the resonances of the adjacent methylene protons, aiding in structural confirmation.

In high-resolution mass spectrometry , derivatization is a key strategy to enhance ionization efficiency and to direct fragmentation pathways, which is particularly useful for structural confirmation. researchgate.netpitt.edu The carboxylic acid group of this compound can be derivatized to introduce a permanently charged group or a group with high proton affinity, which improves its response in electrospray ionization (ESI) mass spectrometry. researchgate.net For example, reaction with a reagent containing a quaternary ammonium (B1175870) group can lead to a positively charged derivative that is readily detected in positive-ion mode ESI-MS. nih.gov Furthermore, specific derivatizing agents can introduce tags that produce characteristic fragment ions upon collision-induced dissociation, aiding in the identification of the molecule in complex mixtures. nih.gov The formation of an acylium ion (R-CO⁺) is a common fragmentation pathway for carboxylic acid derivatives and serves as a diagnostic peak in mass spectra. libretexts.org

Development of Derivatization Protocols for Chromatographic Analysis (e.g., GC-MS, LC-MS)

Derivatization is a crucial step for enhancing the chromatographic behavior and detectability of this compound in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

For GC-MS analysis , the inherent low volatility and thermal instability of carboxylic acids like this compound necessitate derivatization. libretexts.orgcolostate.edu Common methods include:

Silylation: This process replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.carestek.com The resulting TMS ester is more volatile and thermally stable, allowing for successful GC analysis.

Alkylation/Esterification: Conversion of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, is another widely used approach. libretexts.org This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. colostate.edu

For LC-MS analysis , while derivatization is not always required, it can significantly improve performance, especially for reversed-phase chromatography and electrospray ionization. nih.gov Carboxylic acids often exhibit poor retention on reversed-phase columns and can have suppressed ionization in the presence of other matrix components. researchgate.net Derivatization can:

Increase Hydrophobicity: By reacting the carboxylic acid with a hydrophobic reagent, the retention of this compound on a C18 or other reversed-phase column can be improved.

Enhance Ionization: Introducing a tag that is readily ionizable significantly boosts the signal in the mass spectrometer. Reagents containing tertiary amines or quaternary ammonium groups are often used for this purpose in positive-ion mode ESI. nih.govacs.org For example, 3-nitrophenylhydrazine (3-NPH) has been successfully used to derivatize carboxylic acids for enhanced LC-MS/MS analysis. nih.gov

The table below summarizes common derivatization reagents for the chromatographic analysis of carboxylic acids.

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability |

| Alkylation (Esterification) | BF₃-methanol | Increase volatility | |

| LC-MS | Amidation | Aniline, 3-Nitrophenylhydrazine (3-NPH) | Improve reversed-phase retention and ionization |

| Esterification | p-Bromophenacyl bromide | Add a UV-active and MS-ionizable tag | |

| Ion-Pairing | Cholamine | Introduce a permanent positive charge for enhanced ESI |

Isotopic Labeling and Advanced Tracer Methodologies

Isotopic labeling is a powerful technique for quantitative analysis and for tracing the metabolic fate of molecules like this compound. musechem.com This involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or oxygen-17 (¹⁷O). musechem.comnih.gov

Quantitative Analysis: An isotopically labeled version of this compound can serve as an ideal internal standard for quantification by mass spectrometry. Since the labeled standard is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects, correcting for matrix effects and variations in sample preparation. nih.gov The mass difference allows for their distinct detection and accurate quantification. Isotope-coded derivatization reagents can also be employed, where "heavy" and "light" versions of the reagent are used to label different samples, which are then mixed and analyzed together for precise relative quantification. nih.govacs.org

Tracer Studies: By introducing isotopically labeled this compound into a biological system, its uptake, distribution, metabolism, and excretion can be monitored. musechem.com For example, labeling with ¹³C could allow researchers to follow the carbon backbone of the molecule through metabolic pathways using LC-MS or NMR. This provides invaluable information on the biotransformation of the compound and the identity of its metabolites. Recent methods have focused on efficient ways to incorporate isotopes, such as the reversible decarboxylation of carboxylic acids in the presence of ¹³CO₂. imist.ma

Structural Elucidation Techniques for Complex Derivatives

The structural elucidation of derivatized this compound relies on a combination of advanced spectroscopic techniques, primarily mass spectrometry and NMR.

Mass Spectrometry (MS/MS): Tandem mass spectrometry is instrumental in confirming the structure of a derivative. By selecting the molecular ion of the derivatized compound and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. pitt.edu This fragmentation provides information about the structure of the original molecule and the site of derivatization. For instance, the loss of the derivatizing group or fragmentation of the pivaloyl or acetic acid moieties can be observed, allowing for unambiguous identification. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques are essential for the complete structural assignment of complex derivatives.

¹H and ¹³C NMR: Provide fundamental information about the number and types of protons and carbons in the molecule. libretexts.org

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. princeton.edu For a derivative of this compound, HMBC would be particularly useful for correlating the protons of the newly added group to the carbonyl carbon of the original carboxylic acid, confirming the site of derivatization. princeton.edu

By combining the molecular weight and fragmentation data from HRMS with the detailed connectivity information from NMR, the complete and unambiguous structure of complex derivatives of this compound can be determined. youtube.com

Future Directions and Emerging Research Avenues for 2 Pivaloyloxy Acetic Acid

Exploration in Organocatalysis and Asymmetric Synthesis

The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze stereoselective reactions, presents a fertile ground for the application of 2-(pivaloyloxy)acetic acid and its derivatives. The bulky tert-butyl group of the pivaloyl moiety can be leveraged to create a sterically hindered environment around a catalytic center, potentially influencing the facial selectivity of approaching substrates and thereby enhancing enantioselectivity in asymmetric transformations.

Future research could focus on integrating the this compound scaffold into known organocatalyst frameworks. For instance, it could be used to modify chiral amines, Brønsted acids, or phase-transfer catalysts. The carboxylic acid functionality provides a convenient handle for covalent attachment to a chiral backbone, while the pivaloyl group could serve as a bulky, non-coordinating directing group.

Table 1: Potential Asymmetric Reactions Employing this compound-Derived Catalysts

| Catalyst Type | Potential Reaction | Expected Role of Pivaloyl Group | Potential Outcome |

| Chiral Brønsted Acid | Asymmetric Michael Addition | Steric shielding of one face of the catalyst's active site. | High diastereoselectivity and enantioselectivity. |

| Modified Proline Catalyst | Asymmetric Aldol Reaction | Influencing the conformation of the enamine intermediate. | Enhanced control over syn/anti product ratios. |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Creating a well-defined chiral pocket for ion pair interaction. | High enantiomeric excess in the alkylated product. |

The inherent stability of the pivaloyl ester bond to hydrolysis could also be advantageous, leading to more robust catalysts that can withstand a wider range of reaction conditions. wikipedia.org

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and facile scalability. mdpi.comuq.edu.au The future application of this compound within these technologies is twofold: its synthesis and its use in subsequent transformations.

Furthermore, reactions utilizing this compound as a reagent could benefit from flow chemistry. The stable nature of the pivalate (B1233124) ester makes it well-suited for the elevated temperatures that are sometimes employed in flow reactors to accelerate reaction rates.

Table 2: Hypothetical Continuous Flow Process for the Synthesis of a this compound Derivative

| Process Step | Reactor Type | Key Parameters | Potential Advantage |

| Esterification | Packed-Bed Microreactor | Temperature: 80-120 °C, Residence Time: 2-5 min | Rapid and controlled reaction with high conversion. |

| Amidation with a Chiral Amine | Coil Reactor | Temperature: 60-100 °C, Residence Time: 5-10 min | Efficient mixing and heat transfer for clean product formation. |

| In-line Purification | Solid-Phase Scavenger Cartridge | Room Temperature | Removal of unreacted starting materials without workup. |

Applications in Chemoselective Transformations

The differential reactivity of the carboxylic acid and the pivaloyl ester within the this compound molecule makes it a promising tool for chemoselective transformations. The carboxylic acid can be selectively activated and reacted while the pivaloyl group serves as a robust protecting group for the hydroxyl functionality of the parent glycolic acid. The steric bulk and electronic properties of the pivaloyl group render the ester highly resistant to nucleophilic attack and hydrolysis under conditions where the carboxylic acid can readily react. wikipedia.orgorganic-chemistry.org

Future research could explore the use of this compound in peptide synthesis or in the construction of complex molecules where selective functionalization is key. For example, the carboxylic acid could be converted to an amide, while the pivaloyl group remains intact, only to be removed at a later stage to reveal a hydroxyl group for further modification.

Table 3: Chemoselective Reactions of this compound

| Reagent | Reaction Site | Conditions | Product Type | Potential Application |

| Thionyl Chloride, then an Amine | Carboxylic Acid | Mild, anhydrous | Amide | Synthesis of functionalized glycolamides. |

| Carbodiimide, then an Alcohol | Carboxylic Acid | Room temperature | Ester | Formation of mixed glycolic acid esters. |

| Lithium Aluminum Hydride | Carboxylic Acid (selective reduction) | Low temperature | Acetal | Synthesis of protected diols. |

Development of Novel Materials Precursors and Functional Polymers

The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of novel functional polymers. The carboxylic acid can participate in step-growth polymerization reactions, such as polyesterification or polyamidation, to form the polymer backbone. The pivaloyl group, as a side chain, can impart unique properties to the resulting polymer.

The bulky and hydrophobic nature of the pivaloyl group could lead to polymers with increased thermal stability, enhanced solubility in organic solvents, and modified mechanical properties. These polymers could find applications as advanced coatings, specialty plastics, or as matrices for controlled release applications.

Alternatively, the pivaloyl group could be designed to be cleavable under specific conditions, post-polymerization. This would unmask hydroxyl groups along the polymer chain, providing sites for further functionalization, cross-linking, or for imparting hydrophilicity to the material. This approach could lead to the development of "smart" polymers that respond to a specific stimulus.

Table 4: Potential Polymers Derived from this compound

| Polymer Type | Co-monomer | Potential Polymer Property | Potential Application |

| Polyester | Diol (e.g., 1,4-butanediol) | High thermal stability, hydrophobicity. | High-performance engineering plastic. |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Good solubility in organic solvents. | Membrane for gas separation. |

| Functional Polymer (after deprotection) | N/A | Hydrophilic, reactive hydroxyl side chains. | Biocompatible hydrogel for drug delivery. |

Q & A

Q. What are the key considerations when synthesizing 2-(Pivaloyloxy)acetic acid to ensure high yield and purity?

Synthesis of this compound requires careful control of reaction conditions and purification steps. For example:

- Catalyst selection : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can enhance oxidation efficiency in intermediate steps .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions .

- Purification : Crystallization using ethyl acetate/heptane mixtures improves purity (>99%) .

- Yield optimization : Stepwise protocols (e.g., Fmoc-AEEA synthesis) achieve total yields of ~58% through sequential coupling and purification .

Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding motifs. For related compounds, monoclinic systems (e.g., space group P2₁/c) with intermolecular O–H⋯O bonds are common .

- NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) identifies characteristic peaks (e.g., δ 2.19 ppm for CH₃ groups in pivaloyl derivatives) .

- Mass spectrometry : LCMS confirms molecular weight (e.g., [M+Na⁺] = 378.08 for intermediates) .

Q. What safety protocols are recommended for handling this compound in laboratories?

- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Engineering controls : Perform reactions in fume hoods with adequate ventilation .

- Storage : Store at room temperature in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers mitigate by-product formation during the synthesis of this compound derivatives?

- Reagent stoichiometry : Use sub-millimolar TEMPO and NaBr to suppress over-oxidation .

- Intermediate isolation : Purify intermediates (e.g., compound A1) via vacuum filtration to remove unreacted starting materials .

- Chromatography : Employ flash column chromatography for derivatives prone to polymerization .

Q. What computational methods predict reaction pathways for this compound derivatives?

- AI-driven synthesis planning : Tools like Template_relevance Reaxys leverage reaction databases to propose feasible routes for complex derivatives .

- In silico modeling : Density functional theory (DFT) can optimize transition states for esterification or hydrolysis steps .

Q. How does hydrogen bonding influence the crystallographic behavior of this compound analogs?

Q. What role does this compound play in drug delivery systems?

- Prodrug design : The pivaloyl group enhances lipophilicity, improving cellular uptake of antiviral or antibiotic conjugates .

- Controlled release : Hydrolysis of the ester bond under physiological pH enables targeted drug activation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.